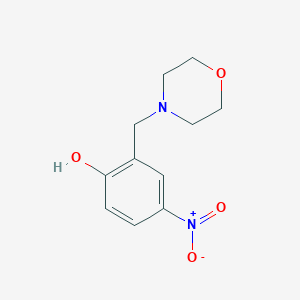

2-(4-morpholinylmethyl)-4-nitrophenol

CAS No.:

Cat. No.: VC11123130

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-(morpholin-4-ylmethyl)-4-nitrophenol |

| Standard InChI | InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |

| Standard InChI Key | FHQJAMUJPVTFPX-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O |

| Canonical SMILES | C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with a hydroxyl group at the para position, a nitro group at the para position relative to the hydroxyl, and a morpholinylmethyl group (-CH₂-C₄H₈NO) at the ortho position. The molecular formula is C₁₁H₁₄N₂O₄, yielding a molecular weight of 238.24 g/mol. The morpholine ring, a six-membered structure containing one oxygen and one nitrogen atom, introduces steric and electronic effects that influence reactivity .

Solubility and Stability

Nitrophenols generally exhibit moderate water solubility due to hydrogen bonding from the hydroxyl group. The morpholine moiety enhances solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Stability is pH-dependent: under acidic conditions, the nitro group may undergo reduction, while alkaline conditions can deprotonate the phenolic hydroxyl, forming a resonance-stabilized phenoxide ion .

Synthesis and Purification Strategies

Synthetic Pathways

While no direct synthesis route for 2-(4-morpholinylmethyl)-4-nitrophenol is documented in the provided sources, analogous methods for nitrophenol derivatives offer guidance. A plausible route involves:

-

Nitration of Phenol Derivatives: Introducing the nitro group via electrophilic aromatic substitution.

-

Morpholine Incorporation: Reacting a chloromethyl intermediate (e.g., 2-(chloromethyl)-4-nitrophenol) with morpholine in a nucleophilic substitution reaction .

Table 1: Comparative Synthesis Routes for Nitrophenol Analogues

| Compound | Key Step | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| 4-Chloro-2-nitrophenol | Hydrolysis of 2,5-dichloronitrobenzene | NaOH, activated carbon | 85–90 |

| 4-Nitrophenol | Direct nitration of phenol | HNO₃, H₂SO₄ | 70–75 |

| 2-(Chloromethyl)-4-nitrophenol | Chloromethylation of 4-nitrophenol | CH₂O, HCl | 65–70 |

Data synthesized from patent CN101481311A and related literature.

Purification Techniques

Activated carbon adsorption, as described in the synthesis of 4-chloro-2-nitrophenol, effectively removes organic impurities. Optimal conditions include:

-

Activated Carbon Loading: 0.1–2.0‰ of solution volume.

-

Temperature: 60–90°C to ensure complete dissolution of intermediates .

Reactivity and Catalytic Applications

Reduction of the Nitro Group

The nitro group in 4-nitrophenol derivatives is reducible to an amine, a reaction leveraged in environmental remediation and pharmaceutical synthesis. For example, Cu₂O nanocatalysts with (111) facets achieve rapid 4-nitrophenol reduction to 4-aminophenol (rate constant k = 123.6 g⁻¹s⁻¹) . The morpholinylmethyl group in 2-(4-morpholinylmethyl)-4-nitrophenol may sterically hinder reduction kinetics, necessitating tailored catalysts.

Nucleophilic Substitution

The benzylic chloromethyl group in analogues like 2-(chloromethyl)-4-nitrophenol undergoes nucleophilic substitution with amines, alcohols, or thiols. This reactivity is exploitable for functionalizing the morpholine ring with targeting moieties in drug design .

Biological and Industrial Applications

Industrial Uses

-

Dye Intermediate: Nitrophenols serve as precursors for azo dyes. The morpholine group could modify dye solubility and colorfastness.

-

Polymer Additive: As a stabilizer or crosslinking agent in epoxy resins.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison of Nitrophenol Derivatives

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| 4-Nitrophenol | -NO₂ (para) | High toxicity, acidic | pH indicator, synthesis intermediate |

| 4-Chloro-2-nitrophenol | -Cl (ortho), -NO₂ (para) | Enhanced thermal stability | Pesticide synthesis |

| 2-(Morpholinylmethyl)-4-nitrophenol | -CH₂-C₄H₈NO (ortho), -NO₂ (para) | Improved solubility, bioactivity | Drug discovery, catalysis |

Future Perspectives

Research Directions

-

Catalytic Studies: Investigate facet-dependent nanocatalysts for efficient nitro reduction.

-

Structure-Activity Relationships: Synthesize derivatives with varying morpholine substituents to optimize pharmacological profiles.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicity.

Technological Innovations

-

Microreactor Synthesis: Enhance yield and purity through continuous-flow systems.

-

Computational Modeling: Predict reactivity using density functional theory (DFT) calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume